Fluorescence Turn-On vs. 7-Hydroxycoumarin
7-Mercapto-4-methylcoumarin (C-SH) exhibits a fundamentally different photophysical behavior from its oxygen analog, 7-hydroxy-4-methylcoumarin. While the latter is constitutively fluorescent, C-SH is poorly emissive in its native thiol form but becomes strongly fluorescent upon alkylation [1].
| Evidence Dimension | Fluorescence quantum yield (Φf) |
|---|---|
| Target Compound Data | Φf < 0.01 (unalkylated, in methanol) |
| Comparator Or Baseline | 7-Hydroxy-4-methylcoumarin: Φf ~ 0.7-0.8 (in methanol) |
| Quantified Difference | >70-fold lower quantum yield for unalkylated C-SH |
| Conditions | Methanol solution, ambient temperature (Lanterna et al., 2017) |
Why This Matters
The extremely low background fluorescence of the unreacted probe translates directly to a higher signal-to-noise ratio in analytical assays, reducing the limit of detection for target thiols or electrophiles in complex sample matrices such as biological fluids or food extracts.
- [1] Lanterna, A. E., González-Béjar, M., Frenette, M., & Scaiano, J. C. (2017). Photophysics of 7-mercapto-4-methylcoumarin and derivatives: complementary fluorescence behaviour to 7-hydroxycoumarins. Photochemical & Photobiological Sciences, 16(8), 1284–1289. https://doi.org/10.1039/c7pp00121e View Source
